![molecular formula C17H12F2N2O2S B2675773 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1421480-83-2](/img/structure/B2675773.png)

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

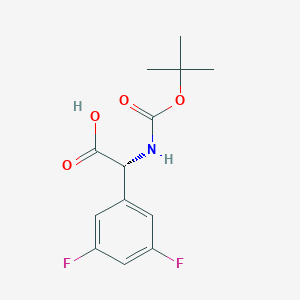

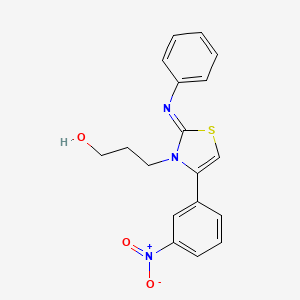

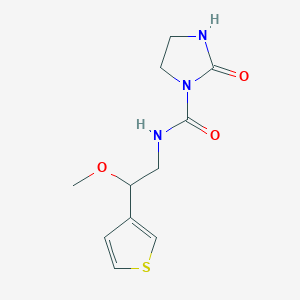

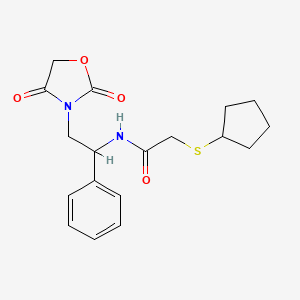

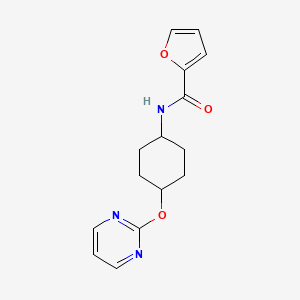

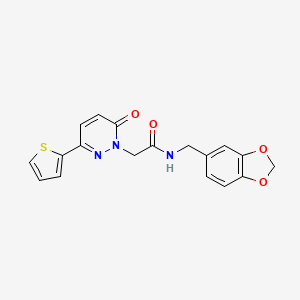

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives involves a benzo[d]thiazol-2-yl group . The phenyl ring of the benzo[d]thiazol-2-yl group can interact with other molecules through π–π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . These reactions have been used to create a variety of benzothiazole derivatives with different properties and activities .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, one benzothiazole derivative has a melting point of over 350°C .Wissenschaftliche Forschungsanwendungen

- The fusion of benzothiazole and quinoline motifs has been explored for their potential as anticancer agents . Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. Investigating its mechanism of action and efficacy in preclinical models could lead to novel cancer therapies.

- Thiazole-containing compounds often exhibit antimicrobial properties . Investigating the antibacterial and antifungal effects of this compound could provide insights into its potential as a new class of antimicrobial agents.

- Solvent effects play a crucial role in the excited state behavior of molecules. Understanding how this compound interacts with different solvents could contribute to the development of optoelectronic materials and analytical tools .

- Similar benzothiazole-based compounds have demonstrated anti-inflammatory activity . Investigating whether this compound exhibits similar effects could be valuable for developing anti-inflammatory drugs.

- Recent advances in benzothiazole-based anti-tubercular compounds highlight their potential in combating tuberculosis . Exploring the inhibitory effects of this compound against Mycobacterium tuberculosis could contribute to the fight against this infectious disease.

- Derivatives of this compound have been successfully used as dopants in OLEDs, resulting in strong emission and low operating voltages . Further research could optimize its performance and enhance OLED technology.

Anticancer Research

Antimicrobial Activity

Optoelectronics and Analytical Tools

Anti-Inflammatory Potential

Anti-Tubercular Research

Organic Light-Emitting Diodes (OLEDs)

Wirkmechanismus

While the specific mechanism of action for “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is not mentioned in the retrieved papers, benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory concentrations against M. tuberculosis .

Zukünftige Richtungen

Benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone”, present a promising area for future research due to their potential biological activities . Further studies could explore their potential applications in medical and pharmaceutical fields .

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)21-8-11(9-21)23-17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGUXDSXWKBTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)